2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene
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Overview
Description
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a chlorodifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene typically involves the fluorination of chlorodifluoromethylbenzene derivatives. One common method includes the reaction of chlorodifluoromethylbenzene with elemental fluorine or a fluorinating agent such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorobenzenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is extensively used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its thermal and chemical stability.
Environmental Chemistry:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The chlorodifluoromethyl group further influences its chemical behavior, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of a chlorodifluoromethyl group.
2,3,4,5,6-Pentafluorobenzoyl Chloride: Contains a benzoyl chloride group, making it useful in acylation reactions.
2,3,4,5,6-Pentafluorotoluene: Lacks the chlorodifluoromethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is unique due to the presence of both the highly electronegative fluorine atoms and the chlorodifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in specialized applications.
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-7(14,15)1-2(9)4(11)6(13)5(12)3(1)10 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODMQQSMPMVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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